1-(2-Ethoxyphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethoxyphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea is an organic compound that belongs to the class of ureas It features a unique structure with an ethoxyphenyl group and a pyrimidinyl ethyl group attached to the urea moiety
Preparation Methods
The synthesis of 1-(2-Ethoxyphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxyaniline with 2-(pyrimidin-5-yl)ethyl isocyanate under controlled conditions. The reaction typically proceeds in the presence of a suitable solvent, such as dichloromethane, and may require a catalyst to enhance the reaction rate. The product is then purified using standard techniques like recrystallization or chromatography.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-(2-Ethoxyphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the ethoxyphenyl or pyrimidinyl groups, using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized derivatives of the original compound.
Scientific Research Applications
1-(2-Ethoxyphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure allows for the design of molecules with specific pharmacological properties.
Industry: The compound may be used in the development of new materials with desirable properties, such as improved stability or enhanced performance in specific applications.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. Detailed studies on the molecular interactions and pathways involved are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
1-(2-Ethoxyphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea can be compared with other similar compounds, such as:
1-(2-Methoxyphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.
1-(2-Ethoxyphenyl)-3-(2-(pyridin-5-yl)ethyl)urea: The pyrimidinyl group is replaced with a pyridinyl group, potentially altering its reactivity and interactions with biological targets.
1-(2-Ethoxyphenyl)-3-(2-(pyrimidin-4-yl)ethyl)urea: The position of the pyrimidinyl group is different, which can affect the compound’s overall properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Biological Activity
1-(2-Ethoxyphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea is a compound belonging to the class of urea derivatives, which are noted for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C15H18N4O2, with a molecular weight of 286.33 g/mol. The compound features an ethoxyphenyl group and a pyrimidinyl ethyl group, which contribute to its unique chemical properties and biological activities.
Property | Value |
---|---|
Molecular Formula | C15H18N4O2 |
Molecular Weight | 286.33 g/mol |
CAS Number | 2034396-86-4 |
Biological Activities
Research indicates that this compound exhibits several promising biological activities, particularly in the fields of antimicrobial , anticancer , and antiproliferative properties.
Antimicrobial Activity
Studies have shown that urea derivatives can possess significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The specific antimicrobial activity of this compound has not been extensively documented, but its structural similarities to known active compounds suggest potential efficacy in this area.
Anticancer Activity
The anticancer potential of this compound has been evaluated through in vitro studies. For example, derivatives with similar structures have been tested against various cancer cell lines, such as HeLa (cervical cancer), L1210 (murine leukemia), and CEM (human T-lymphocyte cells). The results indicated that modifications in the chemical structure could lead to varying degrees of cytotoxicity against these cell lines .
Case Study: Cytotoxicity Evaluation
In a comparative study, various urea derivatives were assessed for their cytotoxic effects on cancer cells. The compound exhibited an IC50 value indicative of moderate potency, suggesting that further optimization might enhance its therapeutic potential.
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | HeLa | TBD |
Similar Urea Derivative | HeLa | 41 ± 3 |
The mechanism through which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. Understanding these interactions is crucial for elucidating the compound's therapeutic applications and safety profile .
Comparison with Similar Compounds
Comparative analysis with structurally similar compounds reveals differences in biological activity that may arise from subtle changes in molecular structure. For instance:
Compound Name | Structural Difference | Biological Activity |
---|---|---|
1-(2-Methoxyphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea | Methoxy vs Ethoxy group | Varies; potential differences in potency |
1-(2-Ethoxyphenyl)-3-(2-(pyridin-5-yl)ethyl)urea | Pyrimidinyl vs Pyridinyl group | Different reactivity profiles |
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-(2-pyrimidin-5-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-2-21-14-6-4-3-5-13(14)19-15(20)18-8-7-12-9-16-11-17-10-12/h3-6,9-11H,2,7-8H2,1H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGVERSTZGGWBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCCC2=CN=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.